![molecular formula C19H18N2O3S B2489130 N-(4-(furan-2-yl)thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1207007-14-4](/img/structure/B2489130.png)
N-(4-(furan-2-yl)thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(4-(furan-2-yl)thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as FTDC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. FTDC is a pyranocarboxamide derivative that has shown promising results in various studies.
Scientific Research Applications
Catalysis and Organic Synthesis
The compound has been investigated for its role in catalytic organic synthesis. Researchers have utilized N-acetylglucosamine as a primary feedstock, catalytically transforming it into 5-hydroxymethylfurfural (HMF). Subsequently, a condensation reaction between HMF and 3,3-Dimethyl-2-butanone led to the synthesis of (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one . This two-step process not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles.
Herbicidal Activity
Further studies have explored derivatives of this compound. For instance, the introduction of CF3 or F to the ortho-positions of the benzene ring significantly improved the herbicidal activity and weed control spectrum of certain compounds .
Cytotoxic Effects
Theoretical and molecular mechanistic investigations have revealed that chalcones derived from this compound exhibit different cytotoxic effects toward lung carcinoma .
Spectral Characterization
Experimental characterization of 2-acetyl-5-methylfuran (a derivative of furan) using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques has provided insights into its properties and behavior in different solvents .
Electrochemical Behavior
UV-visible absorption spectra for N-acylhydrazones derived from this compound indicated absorption within the 570-635 nm range. Additionally, cyclic voltammetry results demonstrated quasi-reversible oxidation and reduction processes on a platinum electrode for synthesized (E)-3-(furan-2-yl) acrylohydrazide derivatives .
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-17(21-18-20-15(13-25-18)16-7-4-10-24-16)19(8-11-23-12-9-19)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYQWMOLTKDZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-2-yl)thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide |
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